C18H15ClN6S
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Overview
Description
The compound with the molecular formula C18H15ClN6S chlorprothixene . It is a typical antipsychotic medication belonging to the thioxanthene class. Chlorprothixene is primarily used to treat psychotic disorders such as schizophrenia and acute mania. It also has applications in managing anxiety, agitation, and severe nausea .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorprothixene is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 2-chlorothioxanthone with N,N-dimethyl-1,3-propanediamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of chlorprothixene involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Chlorprothixene undergoes various chemical reactions, including:
Oxidation: Chlorprothixene can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thioxanthene derivatives.
Substitution: Chlorprothixene can undergo substitution reactions, particularly at the chlorine atom, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various chlorprothixene derivatives, which may have different pharmacological properties and applications .
Scientific Research Applications
Chlorprothixene has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of thioxanthene derivatives and their chemical properties.
Biology: Chlorprothixene is studied for its effects on neurotransmitter systems, particularly dopamine and serotonin receptors.
Medicine: It is used in clinical research to explore its efficacy and safety in treating various psychiatric disorders.
Mechanism of Action
Chlorprothixene exerts its effects primarily by antagonizing dopamine receptors in the brain. It binds to these receptors, blocking the action of dopamine, which helps reduce symptoms of psychosis. Additionally, chlorprothixene has anticholinergic and antihistaminic properties, contributing to its sedative effects. The molecular targets include dopamine D2 receptors, serotonin receptors, and histamine H1 receptors .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another typical antipsychotic with similar uses but different side effect profiles.
Thioridazine: Shares structural similarities and is used for similar indications.
Fluphenazine: A more potent antipsychotic with a different pharmacokinetic profile.
Uniqueness
Chlorprothixene is unique due to its specific chemical structure, which imparts distinct pharmacological properties. It has a strong sedative effect and a relatively low incidence of extrapyramidal side effects compared to some other typical antipsychotics .
Properties
Molecular Formula |
C18H15ClN6S |
---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15ClN6S/c19-15-5-1-13(2-6-15)9-17-22-23-18(26)25(17)16-7-3-14(4-8-16)10-24-12-20-11-21-24/h1-8,11-12H,9-10H2,(H,23,26) |
InChI Key |
CYZILQDUKBIABI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NNC(=S)N2C3=CC=C(C=C3)CN4C=NC=N4)Cl |
Origin of Product |
United States |
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